MC1742
MC1742
MC1742 is a novel and selective HDAC inhibitor with potential anticancer activity. Musculoskeletal sarcomas are aggressive malignancies of bone and soft tissues often affecting children and adolescents. Histone deacetylase inhibitors (HDACi) have been proposed to counteract cancer stem cells (CSCs) in solid neoplasms. When tested in human osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells, the new HDACi MC1742 increased acetyl-H3 and acetyl-tubulin levels and inhibited CSC growth by apoptosis induction. At nontoxic doses, 1 promoted osteogenic differentiation. (copied from J Med Chem. 2015 Apr 30. [Epub ahead of print].
Brand Name:
Vulcanchem
CAS No.:
1776116-74-5
VCID:
VC0548547
InChI:
InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26)
SMILES:
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO
Molecular Formula:
C21H21N3O3S
Molecular Weight:
395.477
MC1742
CAS No.: 1776116-74-5
Inhibitors
VCID: VC0548547
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.477
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1776116-74-5 |
---|---|
Product Name | MC1742 |
Molecular Formula | C21H21N3O3S |
Molecular Weight | 395.477 |
IUPAC Name | N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide |
Standard InChI | InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26) |
Standard InChIKey | AOFVDNFTELWRHV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO |
Appearance | Solid powder |
Description | MC1742 is a novel and selective HDAC inhibitor with potential anticancer activity. Musculoskeletal sarcomas are aggressive malignancies of bone and soft tissues often affecting children and adolescents. Histone deacetylase inhibitors (HDACi) have been proposed to counteract cancer stem cells (CSCs) in solid neoplasms. When tested in human osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells, the new HDACi MC1742 increased acetyl-H3 and acetyl-tubulin levels and inhibited CSC growth by apoptosis induction. At nontoxic doses, 1 promoted osteogenic differentiation. (copied from J Med Chem. 2015 Apr 30. [Epub ahead of print]. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | MC-1742; MC 1742; MC1742. |
Reference | 1: Di Pompo G, Salerno M, Rotili D, Valente S, Zwergel C, Avnet S, Lattanzi G, Baldini N, Mai A. Novel Histone Deacetylase Inhibitors Induce Growth Arrest, Apoptosis, and Differentiation in Sarcoma Cancer Stem Cells. J Med Chem. 2015 Apr 30. [Epub ahead of print] PubMed PMID: 25905694. |
PubChem Compound | 136173089 |
Last Modified | Nov 11 2021 |
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